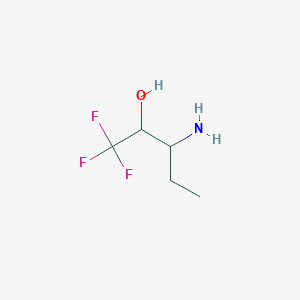

3-Amino-1,1,1-trifluoropentan-2-ol

Description

3-Amino-1,1,1-trifluoropentan-2-ol is a fluorinated amino alcohol with the molecular formula C₅H₁₀F₃NO and an average molecular mass of 157.135 g/mol . Its structure features a hydroxyl group at position 2, an amino group at position 3, and three fluorine atoms at the terminal carbon (position 1). It is utilized in organic synthesis and pharmaceutical research due to the fluorine atoms' electron-withdrawing effects, which enhance metabolic stability and bioavailability.

Properties

Molecular Formula |

C5H10F3NO |

|---|---|

Molecular Weight |

157.13 g/mol |

IUPAC Name |

3-amino-1,1,1-trifluoropentan-2-ol |

InChI |

InChI=1S/C5H10F3NO/c1-2-3(9)4(10)5(6,7)8/h3-4,10H,2,9H2,1H3 |

InChI Key |

GWSYPURAMKENMH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C(F)(F)F)O)N |

Origin of Product |

United States |

Scientific Research Applications

Key Chemical Properties

| Property | Value |

|---|---|

| LogP | ~0.466 (moderate lipophilicity) |

| Functional Groups | Amino (-NH2), Hydroxyl (-OH) |

| Trifluoromethyl Group | Enhances binding affinity |

Organic Synthesis

3-Amino-1,1,1-trifluoropentan-2-ol serves as a building block for synthesizing complex organic molecules. Its functional groups allow for various chemical reactions such as:

- Nucleophilic Substitution : Reacts with electrophiles to form new compounds.

- Condensation Reactions : Forms larger molecules by combining smaller ones.

Case Study: Synthesis of Novel Pharmaceuticals

Research has indicated that this compound can be utilized in the synthesis of pharmaceuticals with enhanced pharmacological properties. For instance, its application in creating inhibitors for specific enzymes highlights its potential in drug development.

Medicinal Chemistry

The compound's trifluoromethyl group enhances its binding affinity to biological targets, making it useful in the design of biochemical probes. It has been studied for interactions with enzymes and receptors, which could lead to the development of new therapeutic agents.

Case Study: Interaction Studies

Preliminary studies have demonstrated that 3-amino-1,1,1-trifluoropentan-2-ol exhibits increased lipophilicity and potential for hydrogen bonding with certain biological macromolecules. This property can be exploited for studying enzyme mechanisms and biological pathways .

Material Science

In material science, the unique properties of 3-amino-1,1,1-trifluoropentan-2-ol make it suitable for developing fluorinated materials that possess improved thermal stability and chemical resistance.

Application Example:

Fluorinated polymers synthesized from this compound show promise in coatings and sealants due to their enhanced durability and resistance to solvents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-amino-1,1,1-trifluoropentan-2-ol with fluorinated amino alcohols sharing functional group similarities or structural motifs. Key differences in substituents, molecular weight, and applications are highlighted.

Structural and Molecular Comparisons

Table 1: Structural and Molecular Data

Key Differences and Implications

Substituent Effects

- Aryl vs. Alkyl Substituents: Derivatives like 5-Amino-1,1,1-trifluoro-2-(m-tolyl)pentan-2-ol (DX267) incorporate aromatic substituents (e.g., m-tolyl), enhancing π-π stacking interactions in drug-receptor binding . In contrast, the parent compound’s straight alkyl chain offers conformational flexibility, favoring solubility in nonpolar environments .

- Electron-Withdrawing Groups : The 3,4-dichlorophenyl group in DX258 increases electrophilicity, making it suitable for nucleophilic substitution reactions in agrochemical synthesis .

- Trifluoromethyl Groups: The trifluoromethyl-substituted variant (C₁₁H₁₆ClNO) exhibits heightened steric hindrance and lipophilicity, impacting its reactivity in fluorination reactions .

Chain Length and Steric Effects

- The hexan-2-ol derivative (C₆H₁₂F₃NO) has a longer carbon chain, improving lipid membrane penetration for agrochemical applications .

- Shorter-chain analogs like the propan-2-ol derivative (C₁₁H₁₆ClNO) prioritize compactness for targeted molecular interactions .

Q & A

Q. What are the recommended synthetic routes for 3-amino-1,1,1-trifluoropentan-2-ol, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves fluorination and amination steps. A plausible route starts with the preparation of 1,1,1-trifluoropentan-2-one, followed by reductive amination using ammonia or a protected amine source. For fluorination, methods such as the use of sulfur tetrafluoride (SF₄) or DAST (diethylaminosulfur trifluoride) are common . Optimization strategies include:

- Temperature Control : Fluorination reactions often require low temperatures (−78°C to 0°C) to avoid side reactions.

- Catalytic Systems : Use of catalysts like BF₃·Et₂O to enhance electrophilic fluorination efficiency.

- Purification : Column chromatography or recrystallization to isolate the product from unreacted starting materials.

Q. How should researchers characterize the purity and structure of 3-amino-1,1,1-trifluoropentan-2-ol?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group integrity (δ ≈ −60 to −70 ppm) and ¹H NMR for hydroxyl/amine proton identification.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₅H₁₀F₃NO, exact mass 157.07).

- Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H/O-H stretch) and 1100–1200 cm⁻¹ (C-F stretch).

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess purity (>95%).

Advanced Research Questions

Q. How can the lipophilicity (logP) of 3-amino-1,1,1-trifluoropentan-2-ol be experimentally determined, and what factors influence its value?

Methodological Answer: The octanol-water partition coefficient (logP) is determined using the shake-flask method :

Phase Separation : Mix compound in octanol and water (1:1 v/v), equilibrate at 25°C.

Quantification : Measure concentrations in both phases via UV-Vis spectroscopy or HPLC.

Calculation : logP = log([C]ₒcₜₐₙₒₗ/[C]wₐₜₑᵣ).

Influencing Factors :

- Fluorine Substituents : The trifluoromethyl group increases lipophilicity.

- Amino/Hydroxyl Groups : Hydrogen bonding reduces logP. Adjust pH to deprotonate amines for accurate measurements.

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in 3-amino-1,1,1-trifluoropentan-2-ol derivatives?

Methodological Answer: SAR studies involve systematic variation of substituents (e.g., aryl groups) and evaluation of biological activity:

Derivative Synthesis : Prepare analogs with substituents on the phenyl ring (e.g., halogens, methoxy) using Suzuki-Miyaura coupling or nucleophilic substitution .

Activity Assays : Test derivatives in target-specific assays (e.g., enzyme inhibition, receptor binding).

Data Analysis : Correlate substituent electronic (Hammett σ) or steric (Taft Eₛ) parameters with activity trends.

Computational Modeling : Use DFT or molecular docking to predict binding modes and validate experimental results.

Q. What experimental strategies resolve contradictions in reported physicochemical data (e.g., logP, stability) for fluorinated amino alcohols?

Methodological Answer: Contradictions often arise from methodological differences. Mitigation strategies include:

- Standardized Protocols : Adopt OECD guidelines for logP determination.

- Cross-Validation : Compare results from multiple techniques (e.g., shake-flask vs. chromatographic logP).

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to assess thermal/hydrolytic stability.

Q. How can researchers evaluate the metabolic stability of 3-amino-1,1,1-trifluoropentan-2-ol in preclinical models?

Methodological Answer: Use in vitro and in vivo approaches:

In Vitro Microsomal Assays : Incubate compound with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS.

Metabolite Identification : Use high-resolution MS (e.g., Q-TOF) to detect phase I (oxidation) and phase II (glucuronidation) metabolites.

Pharmacokinetic Profiling : Administer compound to rodents and measure plasma/tissue concentrations over time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.